3-tert-Butyl-N-phenylquinoxalin-2-amine
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Overview
Description
3-tert-Butyl-N-phenylquinoxalin-2-amine is an organic compound with the molecular formula C18H19N3. It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-N-phenylquinoxalin-2-amine typically involves the reaction of 3-tert-butylquinoxalin-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-N-phenylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-tert-Butyl-N-phenylquinoxalin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-tert-Butyl-N-phenylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Quinoxalinamine, 3-(1,1-dimethylethyl)-N-phenyl
- 2-(tert-Butylamino)-3,6,7-trichloroquinoxaline
Uniqueness
3-tert-Butyl-N-phenylquinoxalin-2-amine is unique due to its specific structural features, such as the tert-butyl and phenyl groups attached to the quinoxaline ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
136139-92-9 |
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Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-tert-butyl-N-phenylquinoxalin-2-amine |
InChI |
InChI=1S/C18H19N3/c1-18(2,3)16-17(19-13-9-5-4-6-10-13)21-15-12-8-7-11-14(15)20-16/h4-12H,1-3H3,(H,19,21) |
InChI Key |
NPPGQICMQGWLER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N=C1NC3=CC=CC=C3 |
Origin of Product |
United States |
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